molecular formula C16H16N2O3S B5709756 N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide

N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide

Cat. No. B5709756
M. Wt: 316.4 g/mol
InChI Key: AMPFOSDFJNOEML-DHZHZOJOSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide, also known as NSC768313, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of acrylamides and has been found to have potent anticancer and anti-inflammatory properties.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to have potent anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In inflammation research, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders research, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide exerts its therapeutic effects by modulating various signaling pathways in the cell. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammatory cells, this compound inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurological cells, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the cell. In cancer cells, this compound induces DNA damage and inhibits cell proliferation. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurological cells, this compound reduces oxidative stress and inflammation and improves neuronal survival.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has several advantages and limitations for lab experiments. The advantages include its potent anticancer and anti-inflammatory properties, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide. These include further studies on its mechanism of action, its safety and efficacy in vivo, its potential use in combination therapy with other drugs, and its potential use in other diseases such as cardiovascular and metabolic disorders. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.

Synthesis Methods

N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide can be synthesized by the reaction of 4-(aminosulfonyl)benzylamine with ethyl 3-phenylacrylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

(E)-3-phenyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-22(20,21)15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)(H2,17,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPFOSDFJNOEML-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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